Cas no 1318243-12-7 (N-(5-bromofuran-2-yl)methylhydroxylamine)

N-(5-Bromofuran-2-yl)methylhydroxylamine is a brominated furan derivative featuring a hydroxylamine functional group attached to the methylene bridge of the furan ring. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of both the bromo substituent and the hydroxylamine moiety enables selective functionalization, facilitating cross-coupling reactions, nucleophilic substitutions, and further derivatization. Its structural framework makes it valuable for constructing complex molecular architectures, particularly in medicinal chemistry research where furan-based scaffolds are prevalent. The compound should be handled under controlled conditions due to its reactivity.
N-(5-bromofuran-2-yl)methylhydroxylamine structure
1318243-12-7 structure
Product Name:N-(5-bromofuran-2-yl)methylhydroxylamine
CAS No:1318243-12-7
MF:C5H6BrNO2
MW:192.010640621185
CID:6421187
PubChem ID:82687184
Update Time:2025-05-20

N-(5-bromofuran-2-yl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-(5-bromofuran-2-yl)methylhydroxylamine
    • n-[(5-bromofuran-2-yl)methyl]hydroxylamine
    • 1318243-12-7
    • AKOS021004849
    • EN300-1915685
    • Inchi: 1S/C5H6BrNO2/c6-5-2-1-4(9-5)3-7-8/h1-2,7-8H,3H2
    • InChI Key: BZWHJBYAACFQKR-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(CNO)O1

Computed Properties

  • Exact Mass: 190.95819g/mol
  • Monoisotopic Mass: 190.95819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 91
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 45.4Ų

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Additional information on N-(5-bromofuran-2-yl)methylhydroxylamine

N-(5-Bromofuran-2-yl)methylhydroxylamine (CAS No. 1318243-12-7): A Comprehensive Overview

N-(5-Bromofuran-2-yl)methylhydroxylamine, also known by its CAS number 1318243-12-7, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a hydroxylamine group with a brominated furan moiety. The presence of the bromine atom at the 5-position of the furan ring introduces interesting electronic and steric properties, making it a valuable building block in various chemical reactions.

The synthesis of N-(5-bromofuran-2-yl)methylhydroxylamine typically involves multi-step processes that often begin with the preparation of the furan derivative. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as the formation of the C-N bond between the furan and hydroxylamine groups.

In terms of applications, N-(5-bromofuran-2-yl)methylhydroxylamine has been widely utilized in the construction of bioactive molecules. Its ability to act as a nucleophile or electrophile depending on reaction conditions makes it a valuable intermediate in organic synthesis. For example, it has been employed in the synthesis of heterocyclic compounds, which are often key components in drug discovery programs. Recent studies have highlighted its role in the formation of complex ring systems, such as pyrroles and indoles, through intramolecular cyclization reactions.

The electronic properties of N-(5-bromofuran-2-yl)methylhydroxylamine also make it an attractive candidate for applications in materials science. Its conjugated system allows for potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have investigated its ability to act as a charge transport layer material, demonstrating promising results in terms of electron mobility and stability under operational conditions.

From a pharmacological perspective, N-(5-bromofuran-2-yl)methylhydroxylamine has been studied for its potential therapeutic applications. The brominated furan moiety is known to exhibit anti-inflammatory and antioxidant properties, which could be harnessed for the development of novel drugs. Recent research has focused on its ability to modulate cellular signaling pathways involved in inflammation and oxidative stress, suggesting its potential as a lead compound for drug discovery.

In conclusion, N-(5-bromofuran-2-yl)methylhydroxylamine (CAS No. 1318243-12-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, materials science, and pharmacology. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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